(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

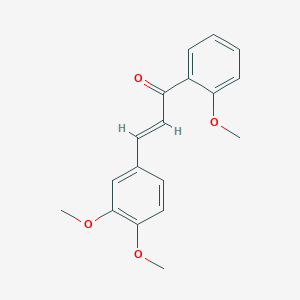

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features methoxy substituents on the 3,4-positions of one phenyl ring and a 2-methoxy group on the other aromatic ring. These substituents influence its electronic properties, solubility, and intermolecular interactions. Chalcones are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-16-7-5-4-6-14(16)15(19)10-8-13-9-11-17(21-2)18(12-13)22-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJZNMPYPQJWRW-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their structural features that contribute to various pharmacological properties, making them valuable in medicinal chemistry.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- CAS Number : 144309-49-9

Mechanisms of Biological Activity

Chalcones, including this compound, exhibit several biological activities primarily due to their α,β-unsaturated carbonyl system. This structure allows them to interact with various biological targets leading to numerous therapeutic effects:

- Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis. They target multiple signaling pathways, notably the STAT3 and NF-κB pathways, which are crucial in cancer progression and inflammation .

- Anti-inflammatory Effects : These compounds have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which is beneficial in treating chronic inflammatory diseases .

- Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of chalcones, protecting cells from oxidative stress .

- Antimicrobial Activity : Studies have demonstrated that chalcone derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of chalcone derivatives similar to this compound:

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound often involves the Claisen-Schmidt condensation method. This approach allows for the introduction of various substituents that can enhance its biological activity.

Table 2: Synthetic Pathways

| Method | Description |

|---|---|

| Claisen-Schmidt Condensation | Reaction between aromatic aldehydes and ketones under basic conditions. |

| Microwave-Assisted Synthesis | Reduces reaction time and improves yield significantly. |

Scientific Research Applications

Biological Activities

Chalcones are known for their diverse biological activities. The specific compound (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been studied for various applications:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chalcones showed enhanced antioxidant activity compared to their parent compounds, suggesting that modifications in the structure can lead to improved efficacy .

Anticancer Properties

Chalcones have been recognized for their potential anticancer effects. This specific compound has shown promise in inhibiting the proliferation of cancer cells.

Case Study :

In vitro studies reported in Cancer Letters highlighted that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism was linked to the modulation of key signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are well-documented. This compound has been shown to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antioxidant and anticancer properties. Its ability to modulate various biological pathways makes it a candidate for further pharmaceutical development.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study :

A recent study found that the compound reduced neuroinflammation and protected neuronal cells from oxidative damage in models of Alzheimer's disease .

Antimicrobial Properties

Preliminary studies indicate that this chalcone exhibits antimicrobial activity against several bacterial strains.

Data Table: Antimicrobial Activity

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and properties of similar chalcone derivatives:

Crystallographic and Packing Differences

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) exhibit O–H···O hydrogen bonds, leading to layered or chain-like packing arrangements (e.g., , Fig. 3) . In contrast, the title compound lacks hydroxyl groups, relying on weaker C–H···O or π-π interactions for stabilization.

- Space Groups and Cell Parameters: The title compound’s monoclinic P21/n structure (if reported) can be compared to (E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, which crystallizes in the same space group with distinct cell parameters (a = 9.031 Å, b = 7.962 Å, c = 23.631 Å) . Chlorinated analogs (e.g., 3-chlorophenyl derivative) may adopt different packing due to Cl···π or Cl···O interactions .

Physicochemical Properties

- Solubility: Methoxy and hydroxyl groups enhance solubility in polar solvents (e.g., ethanol, DMSO). The 4-hydroxyphenyl derivative () is more water-soluble than the title compound due to hydrogen bonding .

- Melting Points : Halogenated derivatives (e.g., 3-chlorophenyl) exhibit higher melting points (~200–220°C) compared to methoxy-substituted analogs (~150–180°C), attributed to stronger intermolecular forces .

Electronic and Spectroscopic Characteristics

- UV-Vis Absorption: The presence of electron-donating methoxy groups red-shifts absorption maxima (λmax ~350–400 nm) compared to non-substituted chalcones. Naphthalene-containing derivatives () show extended conjugation, further shifting λmax .

- NMR Shifts : The 2-methoxy group in the title compound causes distinct deshielding in ¹H NMR (δ ~3.8–4.0 ppm for OCH₃) compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.